1,4-Butanediol
Overview
Description
Tetramethylene glycol, also known as butane-1,4-diol, is a colorless, viscous liquid with the chemical formula HO(CH₂)₄OH. It is a primary alcohol and an organic compound that is miscible with water, ethanol, and acetone. Tetramethylene glycol is used in various industrial applications, including the production of plastics, elastic fibers, and polyurethanes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylene glycol can be synthesized through several methods:
Acetylene Method: This involves the reaction of acetylene with formaldehyde in the presence of a copper-bismuth catalyst at 80-95°C and 98 kPa to form 1,4-butynediol.
Maleic Anhydride Method: Maleic anhydride is first converted to methyl maleate ester, which is then hydrogenated to form tetramethylene glycol.
Industrial Production Methods: Industrial production of tetramethylene glycol typically involves the hydrogenation of maleic anhydride or butyne-1,4-diol. The process is carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tetramethylene glycol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gamma-butyrolactone using ruthenium catalysts at about 200°C.
Dehydration: In the presence of phosphoric acid and high temperature, tetramethylene glycol dehydrates to form tetrahydrofuran.
Hydrogenation: The compound can be hydrogenated to produce butane-1,4-diol.
Common Reagents and Conditions:
Oxidation: Ruthenium catalysts, 200°C.
Dehydration: Phosphoric acid, high temperature.
Hydrogenation: Nickel-copper-manganese catalyst, 120-140°C, 13.7-20.6 MPa.
Major Products:
- Gamma-Butyrolactone
- Tetrahydrofuran
- Butane-1,4-diol
Scientific Research Applications
Tetramethylene glycol has a wide range of applications in scientific research:
- Chemistry: It is used as a solvent and a starting material for the synthesis of various chemical compounds, including gamma-butyrolactone and tetrahydrofuran .
- Biology: Tetramethylene glycol is used in the preparation of polyurethanes and polyesters, which are essential in the development of biomedical devices and materials .
- Medicine: The compound is used in the synthesis of pharmaceuticals and as a solvent for drug formulations .
- Industry: Tetramethylene glycol is employed in the production of plastics, elastic fibers, and polyurethanes, which are used in various industrial applications .
Mechanism of Action
Tetramethylene glycol exerts its effects through various molecular pathways:
- Solvent Action: As a solvent, it facilitates the dissolution of other compounds, enhancing their reactivity and availability for chemical reactions .
- Polymerization: In the presence of catalysts, tetramethylene glycol undergoes polymerization to form polyurethanes and polyesters, which have unique mechanical and chemical properties .
Comparison with Similar Compounds
Tetramethylene glycol is similar to other butanediols, such as:
- 1,2-Butanediol
- 1,3-Butanediol
- 2,3-Butanediol
Uniqueness:
- Chemical Structure: Tetramethylene glycol has a linear structure with hydroxyl groups at both ends, making it highly reactive and versatile in chemical synthesis .
- Applications: Its unique properties make it suitable for a wide range of applications, from industrial production to biomedical research .
Properties
IUPAC Name |
butane-1,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERYXYBDKMZEQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2, Array | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | 1,4-BUTANEDIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8344 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | 1,4-BUTANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | 1,4-Butanediol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/1,4-Butanediol | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28324-25-6, 25190-06-1 | |
Details | Compound: Polytetramethylene glycol | |
Record name | 1,4-Butanediol, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28324-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Polytetramethylene glycol | |
Record name | Polytetramethylene glycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25190-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2024666 | |
Record name | 1,4-Butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2024666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,4-butanediol appears as odorless colorless liquid or solid (depending upon temperature). (USCG, 1999), Liquid, Colorless liquid; [Hawley] Hygroscopic; [CAMEO] Colorless liquid or yellow melt; mp 19-20 deg C; [MSDSonline], COLOURLESS VISCOUS LIQUID. | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | 1,4-BUTANEDIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8344 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | 1,4-Butanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | 1,4-Butanediol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2812 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | 1,4-BUTANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
446 °F at 760 mmHg (NTP, 1992), 229.5 °C, 228 °C | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
Record name | 1,4-BUTANEDIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8344 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
Record name | 1,4-Butanediol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01955 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
Record name | 1,4-Butanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
Record name | 1,4-BUTANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
247 °F (NTP, 1992), 121 °C, 134 °C (273 °F) - closed cup, 250 °F (121 °C) - open cup, 121 °C o.c. | |
Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-21 | |
Record name | 1,4-BUTANEDIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8344 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-21 | |
Record name | 1,4-Butanediol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2812 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-21 | |
Record name | 1,4-Butanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-21 | |
Record name | 1,4-BUTANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), In water, 1.0X10+6 mg/L at 20 °C /miscible/, Miscible in water, Soluble in water, Readily soluble in water, For more Solubility (Complete) data for 1,4-Butanediol (7 total), please visit the HSDB record page., Solubility in water: miscible | |
Details | Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000 | |
Record name | 1,4-BUTANEDIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8344 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000 | |
Record name | 1,4-Butanediol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01955 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000 | |
Record name | 1,4-Butanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000 | |
Record name | 1,4-BUTANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.017 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0171 g/cu cm at 20 °C, Relative density (water = 1): 1.02 | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
Record name | 1,4-BUTANEDIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8344 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
Record name | 1,4-Butanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
Record name | 1,4-BUTANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (Air = 1), Relative vapor density (air = 1): 3.1 | |
Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 723 | |
Record name | 1,4-BUTANEDIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8344 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 723 | |
Record name | 1,4-Butanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 723 | |
Record name | 1,4-BUTANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
less than 1 mmHg at 100 °F (NTP, 1992), 0.01 [mmHg], 0.0105 mm Hg at 25 °C, Vapor pressure, Pa at 38 °C: | |
Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269 | |
Record name | 1,4-BUTANEDIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8344 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269 | |
Record name | 1,4-Butanediol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2812 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269 | |
Record name | 1,4-Butanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269 | |
Record name | 1,4-BUTANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Min purity (by GLC) 99% | |
Details | Kirk-Othmer. Concise Encyc Chem Tech 1985 p.20 | |
Record name | 1,4-Butanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, oily liquid, Colorless liquid, Colorless, viscous liquid or crystals; to needles on chilling | |
CAS No. |
110-63-4, 732189-03-6 | |
Record name | 1,4-BUTANEDIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8344 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,4-Butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Butanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Butanediol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01955 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,4-BUTANEDIOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Butanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2024666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butane-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.443 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-Butanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-BUTANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XOO2LE6G3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,4-Butanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-BUTANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
61 °F (NTP, 1992), 20.43 °C, 20 °C | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
Record name | 1,4-BUTANEDIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8344 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
Record name | 1,4-Butanediol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01955 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
Record name | 1,4-Butanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
Record name | 1,4-BUTANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-butanediol exert its effects in biological systems?
A1: this compound itself doesn't directly interact with specific targets. Instead, it acts as a prodrug, undergoing rapid and extensive metabolization to gamma-hydroxybutyric acid (GHB) in both animals and humans. [, ] This metabolic conversion dictates the toxicological and pharmacological profile of this compound, mirroring that of GHB. []
Q2: What is the toxicological significance of GHB, the primary metabolite of this compound?
A2: GHB, found naturally in the brain and peripheral tissues, converts to succinate and is processed through the tricarboxylic acid cycle. [] As a neuromodulator, it readily crosses the blood-brain barrier. Administration of GHB, whether oral, intraperitoneal, or intravenous, elicits distinct neuropharmacological responses, also observed after this compound administration. []
Q3: Drosophila metabolize this compound into GHB. What's the significance of this finding?
A4: This discovery presents Drosophila as a valuable model organism for studying the molecular actions of both this compound and GHB. [] This invertebrate model allows for a deeper understanding of the metabolic pathways and potential effects of these compounds in a simpler biological system.
Q4: What is the molecular structure and characteristics of this compound?
A4: this compound, a colorless, viscous liquid, has the molecular formula C4H10O2 and a molecular weight of 90.12 g/mol. While its spectroscopic data isn't explicitly detailed in the provided research, it's identifiable by techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Q5: What are the main industrial uses of this compound?
A6: this compound serves as a vital industrial chemical, primarily in the manufacturing of other organic chemicals. [] Its significance extends to the production of polymers like poly(butylene terephthalate) (PBT) and poly(this compound dilactate succinate) (PBDS), highlighting its importance in material science. [, ]
Q6: How can this compound be used in polyester synthesis?
A7: this compound reacts with diacids like succinic acid and adipic acid to produce polyesters like PBDS and PBS. These biocompatible and biodegradable polymers hold promise in various fields, including biomedical applications. [, ]
Q7: What is the role of this compound in the production of tetrahydrofuran (THF)?
A8: this compound can be efficiently dehydrated to THF using various catalysts like lanthanum phosphotungstate supported on activated carbon (La2P2W18O62/C) and iron phosphate. This reaction highlights the versatility of this compound as a precursor for important industrial solvents. [, ]
Q8: Can this compound be produced from renewable resources?
A9: Yes, this compound can be derived from renewable biomass. For example, erythritol, obtained through sugar fermentation, can be dehydrated to 1,4-anhydroerythritol. Subsequent deoxygenation reactions, potentially using rhenium-based catalysts, can yield this compound, showcasing its potential in sustainable chemical production. [, ]
Q9: How does this compound contribute to green chemistry practices?
A10: As a bio-based platform chemical, this compound offers a sustainable alternative to petroleum-derived chemicals. [] Its use aligns with green chemistry principles by reducing reliance on fossil fuels and promoting the development of environmentally friendly processes.
Q10: What is the role of this compound in catalytic reactions?
A11: Beyond being a reactant, this compound acts as a "smart cosubstrate" in asymmetric reduction reactions. [] For instance, it promotes the biocatalytic reduction of ethyl-4,4,4-trifluoroacetoacetate to its corresponding (S)-alcohol with high enantioselectivity. This highlights this compound's utility in facilitating stereoselective synthesis of chiral compounds. []
Q11: How do solvents influence catalytic reactions involving this compound?
A12: Solvents significantly impact the catalytic oxidation of this compound. Studies using gold nanoparticles supported on titanium dioxide (Au/TiO2) as catalysts reveal that the presence of water, although increasing system dilution, reduces the effective diffusion and adsorption of this compound, affecting both conversion and selectivity. [, ]
Q12: Can you elaborate on the impact of competitive adsorption on catalyst activity in the presence of this compound?
A13: In liquid-phase oxidation reactions using this compound, competitive adsorption between the solvent and reactant on the catalyst surface significantly influences the reaction outcome. Research employing nuclear magnetic resonance (NMR) relaxation time measurements demonstrated that catalysts exhibiting lower activity displayed a stronger affinity for the solvent (methanol) over the reactant (this compound). This competitive adsorption hinders the access of this compound to active sites, ultimately reducing the overall reaction rate and conversion. []
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